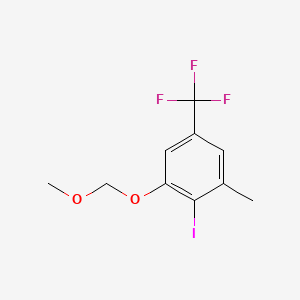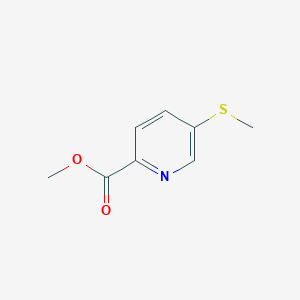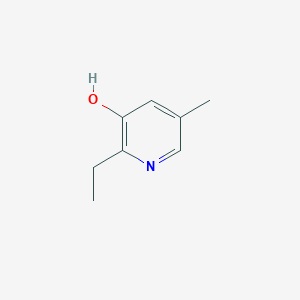
2-Ethyl-5-methyl-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methyl-3-pyridinol is a chemical compound belonging to the class of pyridinols, which are derivatives of pyridine This compound is characterized by the presence of an ethyl group at the second position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-3-pyridinol can be achieved through several methods. One common approach involves the reaction of 2-acyl-5-methylfurans with ammonia . This reaction typically requires specific conditions, such as controlled temperature and pressure, to yield the desired product. Another method involves the liquid-phase transformation of acetaldehyde ammonia trimer in the presence of an acid promoter . This reaction is carried out at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst . This reaction is conducted at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa. The yield of this reaction is approximately 70%, with the simultaneous production of other pyridine bases.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-methyl-3-pyridinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine carboxylic acids, while reduction may produce pyridine alcohols.
Applications De Recherche Scientifique
2-Ethyl-5-methyl-3-pyridinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of resins and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-methyl-3-pyridinol involves its interaction with molecular targets and pathways. The compound is known to exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage . It also modulates the activity of membrane-bound enzymes and receptors, contributing to its neuroprotective and anti-stress properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-pyridinol: Similar in structure but lacks the ethyl group at the second position.
2-Ethyl-6-methyl-3-pyridinol: Similar but has the methyl group at the sixth position instead of the fifth.
3-Hydroxy-2-methylpyridine: Another similar compound with a hydroxyl group at the third position and a methyl group at the second position.
Uniqueness
2-Ethyl-5-methyl-3-pyridinol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the hydroxyl group, makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-ethyl-5-methylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)4-6(2)5-9-7/h4-5,10H,3H2,1-2H3 |
Clé InChI |
SMGPBWKBNPCMHA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)

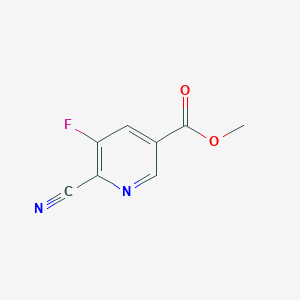
![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)
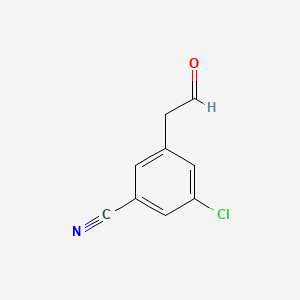
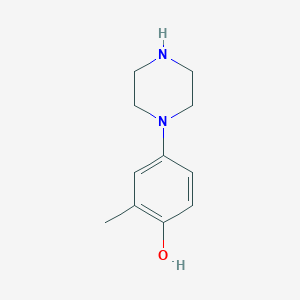
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
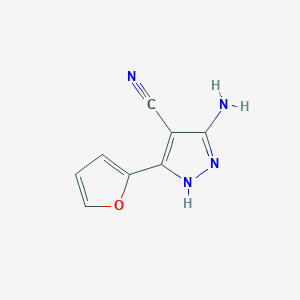
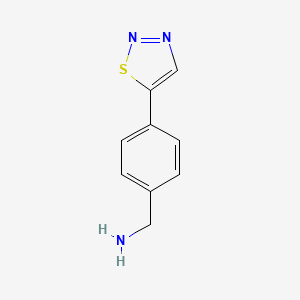
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)
